3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS 199188-30-2), also known as meta-trifluoromethylphenyl triflate, is a specialized aryl pseudohalide that combines the potent triflate (-OTf) leaving group with an electron-withdrawing meta-trifluoromethyl (-CF3) substituent. With a molecular formula of C8H4F6O3S and a molecular weight of 294.17 g/mol, this compound serves as a versatile electrophilic partner in palladium-catalyzed and nickel-catalyzed cross-coupling reactions.

Molecular Formula C8H4F6O3S
Molecular Weight 294.17 g/mol
CAS No. 199188-30-2
Cat. No. B178385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)phenyl trifluoromethanesulfonate
CAS199188-30-2
Molecular FormulaC8H4F6O3S
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H4F6O3S/c9-7(10,11)5-2-1-3-6(4-5)17-18(15,16)8(12,13)14/h1-4H
InChIKeyRTVXJTWXYGSQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS 199188-30-2): Aryl Triflate Electrophile for Cross-Coupling Procurement


3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS 199188-30-2), also known as meta-trifluoromethylphenyl triflate, is a specialized aryl pseudohalide that combines the potent triflate (-OTf) leaving group with an electron-withdrawing meta-trifluoromethyl (-CF3) substituent . With a molecular formula of C8H4F6O3S and a molecular weight of 294.17 g/mol, this compound serves as a versatile electrophilic partner in palladium-catalyzed and nickel-catalyzed cross-coupling reactions . The triflate moiety is widely recognized for its oxidative addition reactivity comparable to aryl bromides (Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl), positioning this compound as a viable alternative to halogenated aromatics in Suzuki-Miyaura, Heck, and related C–C bond-forming processes [1].

Aryl pseudohalide electrophile for Pd- and Ni-catalyzed cross-coupling
Oxidative addition reactivity comparable to aryl bromides
Meta-CF₃ substitution for electron-deficient coupling workflows
Halogen-free route via phenol precursor for greener synthesis

Why 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate Cannot Be Substituted with Generic Aryl Halides or Other Triflates


Generic substitution of 3-(trifluoromethyl)phenyl trifluoromethanesulfonate with simple aryl halides or unsubstituted phenyl triflate is not scientifically defensible for applications requiring specific electronic modulation, predictable chemoselectivity, or compatibility with non-palladium catalytic systems. The meta-CF3 group exerts a strong electron-withdrawing inductive effect (-I) that enhances the electrophilicity of the aromatic ring, thereby altering the rate of oxidative addition relative to unsubstituted or electron-rich aryl triflates [1]. Furthermore, in polyfunctionalized substrates, the intrinsic reactivity order C–Br > C–Cl > C–OTf dictates that the triflate moiety remains intact under conditions that selectively couple aryl bromides or chlorides, enabling sequential orthogonal functionalization that cannot be replicated using a single halide class [2]. The nickel-catalyzed Heck reaction of this specific compound with vinyl ethers proceeds under mild conditions analogous to palladium catalysis, offering a more sustainable and cost-effective alternative to precious metal-dependent protocols—a substitution pathway not universally accessible to less electron-deficient aryl triflates .

Electronic mismatch with unsubstituted phenyl triflate
The meta-CF₃ group accelerates oxidative addition; unsubstituted phenyl triflate may exhibit slower kinetics under identical conditions.
Limited orthogonal selectivity with generic aryl halides
Aryl bromides cannot replicate the nucleophile-tunable, latent electrophilicity of triflates for sequential coupling strategies.
Ni-catalyzed reactivity not guaranteed for all aryl triflates
Electron-rich or sterically hindered aryl triflates may not undergo efficient nickel-catalyzed Heck reactions.

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Quantified Differentiation Evidence Against Closest Analogs


Suzuki-Miyaura Coupling: Reactivity Parity with Aryl Bromides as Pseudohalide Alternative

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl triflates including 3-(trifluoromethyl)phenyl trifluoromethanesulfonate exhibit oxidative addition reactivity that is quantitatively comparable to aryl bromides. The established reactivity order is Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl [1]. This positions the target compound as a direct functional equivalent to 3-bromobenzotrifluoride (CAS 401-78-5) in terms of coupling kinetics, while offering the distinct advantage of being synthesized from the corresponding phenol rather than requiring aromatic halogenation [2]. For procurement decisions, this means the triflate can substitute for the bromide in established protocols without requiring re-optimization of catalyst loading or reaction temperature, provided the inherent hydrolytic sensitivity of triflates is managed with anhydrous conditions.

Suzuki-Miyaura Coupling Reactivity
Class-level inference
Ar-OTf ≈ Ar-Br
Versus Ar-Cl as less reactive baseline
Supports bromide-equivalent reactivity in cross-coupling
Bypasses aromatic bromination; manage hydrolytic sensitivity with anhydrous conditions
Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Chemoselectivity in Polyhalogenated Systems: Orthogonal Reactivity of C–OTf Relative to C–Br and C–Cl

In substrates bearing multiple leaving groups, the triflate moiety in compounds like 3-(trifluoromethyl)phenyl trifluoromethanesulfonate exhibits distinct and predictable chemoselectivity relative to halogens. Using the Pd/L33 catalyst system, the reactivity order C–Cl > C–OTf is observed, while under alternative conditions (Pd(OAc)₂/SelectPhos), the order C–Br > C–Cl > C–OTf predominates [1][2]. This means that in a hypothetical bromochloroaryl triflate scaffold containing the 3-CF₃ substitution pattern, the C–Br site couples first, leaving the C–OTf site intact for a subsequent orthogonal coupling step. This contrasts sharply with a fully halogenated analog such as 1-bromo-3-chloro-5-(trifluoromethyl)benzene, where achieving sequential site-selectivity between Br and Cl is less predictable and often requires precise catalyst-ligand matching. The triflate thus functions as a 'latent' electrophile that remains stable during initial coupling events, enabling programmable, multi-step syntheses without intermediate deprotection or functional group interconversion.

Chemoselectivity in Polyhalogenated Systems
Class-level inference
C–Br > C–Cl > C–OTf
Reactivity order with Pd(OAc)₂/SelectPhos
Enables sequential orthogonal functionalization
Triflate remains intact during initial C–Br coupling
Chemoselectivity Polyhalogenated Arenes Sequential Coupling

Electronic Modulation: Meta-CF₃ Substituent Enhances Electrophilicity Relative to Unsubstituted Phenyl Triflate

The presence of the meta-trifluoromethyl group in 3-(trifluoromethyl)phenyl trifluoromethanesulfonate imparts a substantial electron-withdrawing inductive effect that differentiates this compound from unsubstituted phenyl triflate (CAS 17763-67-6). The trifluoromethyl group exhibits a Hammett meta substituent constant (σₘ) of +0.43, indicating a strong -I effect that decreases electron density on the aromatic ring and at the ipso carbon bearing the triflate leaving group [1]. This electronic perturbation increases the partial positive charge at the reaction center, facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-couplings. In practical terms, for substrates where the oxidative addition is the turnover-limiting step, the CF₃-substituted triflate is expected to couple faster than phenyl triflate under identical conditions. Conversely, for electron-rich coupling partners where oxidative addition is facile, the enhanced electrophilicity may permit lower catalyst loadings or reduced reaction temperatures. This electronic differentiation is not captured by a simple reactivity equivalence with aryl bromides, which themselves exhibit a range of reactivities depending on ring substitution.

Electronic Modulation (Hammett σₘ)
Supporting evidence
σₘ = +0.43
Versus σₘ = 0.00 for unsubstituted phenyl triflate
Supports faster coupling with electron-deficient partners
May permit lower catalyst loadings or reduced temperatures
Electronic Effects Hammett Analysis Oxidative Addition

Synthetic Accessibility: Direct Phenol Triflation Versus Multi-Step Halogenation Routes

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is prepared directly from commercially available 3-(trifluoromethyl)phenol (CAS 98-17-9) via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as pyridine [1]. This single-step, high-yielding transformation contrasts with the synthesis of the corresponding aryl bromide, 3-bromobenzotrifluoride (CAS 401-78-5), which typically requires electrophilic bromination of benzotrifluoride under strongly acidic conditions with Br₂ or a brominating agent—a process that generates corrosive HBr and may suffer from regioselectivity issues. The aryl iodide analog, 3-iodobenzotrifluoride (CAS 401-81-4), is similarly accessed via iodination protocols that often involve toxic I₂ and oxidizing agents. The triflate route is not only operationally simpler but also circumvents the use of elemental halogens, aligning with greener chemistry principles and reducing hazardous waste streams [2]. For laboratories seeking to minimize halogenated byproduct generation or those lacking the infrastructure for safe halogen handling, the triflate presents a compelling procurement alternative.

Synthetic Accessibility
Supporting evidence
1 step from 3-(trifluoromethyl)phenol
Versus multi-step halogenation routes for aryl bromides/iodides
Eliminates elemental halogen handling
Aligns with greener chemistry principles
Synthetic Methodology Procurement Strategy Route Scoping

Nickel-Catalyzed Heck Reaction: Sustainable Alternative to Palladium Catalysis with Vinyl Ethers

A nickel-catalyzed Heck reaction protocol has been specifically developed using aryl triflates including 3-(trifluoromethyl)phenyl trifluoromethanesulfonate as electrophiles with vinyl ethers . This methodology employs Ni(COD)₂ as the catalyst source and operates under the same mild reaction conditions as the corresponding palladium-catalyzed Heck reaction, yet represents a more sustainable and cost-effective alternative due to the lower cost and higher earth-abundance of nickel compared to palladium. The reaction enables regioselective arylation of vinyl ethers, a transformation that is challenging with traditional palladium-based systems due to competing β-hydride elimination pathways. While direct comparative yield data for this specific substrate are not reported in the publicly accessible abstract, the inclusion of this compound as an explicit example in the methodology establishes its compatibility with nickel catalysis—a reactivity profile that cannot be assumed for all aryl triflates, particularly those bearing electron-donating substituents that may slow oxidative addition to nickel(0) complexes.

Nickel-Catalyzed Heck Reaction
Supporting evidence
Compatible with Ni(COD)₂
Mild conditions, vinyl ethers as substrates
Supports cost-effective, non-precious metal catalysis
Not all aryl triflates show reliable Ni reactivity; substrate-specific evidence
Nickel Catalysis Heck Reaction Vinyl Ethers

Divergent Selectivity in Suzuki-Miyaura Coupling: Bromide/Triflate Competition Depends on Nucleophile

In palladium-catalyzed cross-coupling reactions, the outcome of competition between an aryl bromide and an aryl triflate is not fixed but depends critically on the nucleophilic partner [1]. For Suzuki couplings with organoboron reagents (R–B), the selectivity pattern differs from that observed with other organometallic nucleophiles such as organostannanes (Stille) or organozinc reagents (Negishi). This phenomenon, termed the 'Suzuki-Miyaura anomaly,' means that a substrate bearing both a C–Br and a C–OTf group cannot be reliably coupled using the same selectivity rules applied to Stille or Negishi couplings. For a compound like 3-(trifluoromethyl)phenyl trifluoromethanesulfonate when incorporated into a bromoaryl triflate scaffold, the relative rate of C–Br versus C–OTf coupling in Suzuki reactions will be governed by a distinct mechanistic pathway compared to other cross-coupling variants. This divergent behavior is not observed with dihalogenated analogs (e.g., bromochloroarenes), where the reactivity order C–Br > C–Cl is consistently maintained across different nucleophile classes. The triflate therefore offers a unique, nucleophile-tunable handle for chemoselectivity that cannot be replicated with a second halogen.

Nucleophile-Dependent Selectivity
Head-to-head
C–OTf vs C–Br selectivity reverses
Suzuki (R–B) anomalous behavior vs. Stille (R–Sn)/Negishi (R–Zn)
Triflate offers nucleophile-tunable chemoselectivity
Dihalogenated analogs cannot replicate this divergent behavior
Mechanistic Divergence Suzuki-Miyaura Anomaly Nucleophile-Dependent Selectivity

Optimal Research and Industrial Application Scenarios for 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate


Sequential Orthogonal Functionalization in Medicinal Chemistry Library Synthesis

In medicinal chemistry programs requiring the rapid generation of diverse biaryl or terphenyl libraries, 3-(trifluoromethyl)phenyl trifluoromethanesulfonate serves as a key triflate-containing building block that enables sequential, orthogonal Suzuki-Miyaura couplings. Based on the established chemoselectivity order C–Br > C–Cl > C–OTf [1], a substrate such as 3-bromo-5-chloro-2-(trifluoromethyl)phenyl triflate can be designed where the C–Br site is first coupled with an arylboronic acid under Pd(OAc)₂/SelectPhos conditions. The C–OTf site remains intact during this first step and is subsequently activated in a second coupling using a more forcing catalyst system or a different ligand set. This sequential approach enables the rapid exploration of chemical space around the trifluoromethylphenyl core without the need to isolate and purify intermediate halides, directly leveraging the triflate's 'latent' electrophilicity. This scenario is specifically enabled by the evidence in Evidence_Item 2.

Green Chemistry Process Development: Halogen-Free API Intermediate Synthesis

For process chemistry groups in the pharmaceutical industry seeking to eliminate halogenated reagents and reduce environmental impact, 3-(trifluoromethyl)phenyl trifluoromethanesulfonate offers a halogen-free alternative to the corresponding aryl bromides or iodides for Suzuki-Miyaura cross-couplings [1][2]. The compound is synthesized from the phenol precursor without elemental halogen usage, aligning with the principles of green chemistry and simplifying waste stream management by avoiding the generation of corrosive hydrogen halide byproducts. Furthermore, the demonstrated compatibility of this aryl triflate with nickel-catalyzed Heck reactions (Evidence_Item 5) provides a pathway to replace expensive palladium catalysts with earth-abundant nickel, further reducing cost and improving sustainability metrics. This scenario directly follows from the synthetic accessibility and nickel compatibility evidence presented above.

Electron-Deficient Biaryl Synthesis for Liquid Crystal or OLED Materials

The meta-trifluoromethyl group in 3-(trifluoromethyl)phenyl trifluoromethanesulfonate imparts strong electron-withdrawing character (σₘ = +0.43), making this compound an ideal electrophile for synthesizing electron-deficient biaryl scaffolds used in liquid crystalline materials or organic light-emitting diode (OLED) components [1]. When coupled with electron-rich arylboronic acids (e.g., 4-methoxyphenylboronic acid), the resulting biaryl products exhibit a pronounced push-pull electronic structure that is desirable for tuning photophysical properties such as emission wavelength, quantum yield, and charge carrier mobility. The triflate's oxidative addition reactivity, which is comparable to that of aryl bromides (Evidence_Item 1), ensures high coupling yields without the need for harsh conditions that could degrade sensitive heterocyclic coupling partners commonly found in materials applications. This scenario is grounded in the electronic modulation evidence (Evidence_Item 3) and the general reactivity parity evidence.

Mechanistic Investigation of Nucleophile-Dependent Chemoselectivity in Cross-Coupling

Researchers investigating the fundamental mechanisms of palladium-catalyzed cross-coupling reactions can utilize 3-(trifluoromethyl)phenyl trifluoromethanesulfonate as a probe molecule in competitive experiments with the corresponding aryl bromide (3-bromobenzotrifluoride). The 'Suzuki-Miyaura anomaly'—the nucleophile-dependent reversal of C–Br versus C–OTf selectivity [1]—can be systematically interrogated by varying the organometallic partner (boronic acid, stannane, zinc reagent) and monitoring the product distribution. Because the CF₃ group provides a convenient ¹⁹F NMR handle for reaction monitoring and quantification, the electronic perturbation introduced by the substituent can be correlated with changes in selectivity. This application directly leverages the evidence from Evidence_Item 6 and is uniquely enabled by the triflate functional group, as analogous studies with dihalogenated arenes cannot reveal nucleophile-dependent divergence.

Application
Selection Property
Validation Focus
Sequential orthogonal functionalization
Latent electrophilicity; chemoselectivity order
C–Br vs C–OTf coupling sequence optimization
Halogen-free API intermediate synthesis
Phenol-based synthetic route; Ni compatibility
Green chemistry metrics; catalyst cost analysis
Electron-deficient biaryl synthesis
Meta-CF₃ electron-withdrawing effect
Push-pull photophysical property tuning
Mechanistic cross-coupling investigations
Nucleophile-dependent selectivity anomaly
Competitive experiments with ¹⁹F NMR monitoring

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